Stereochemical Configuration Dictates Spatial Orientation of Functional Groups for Downstream ATF4 Pathway Inhibitor Development
The trans configuration (3S,4S or 3R,4R-rel) of this compound is explicitly required in the synthesis of substituted piperidine derivatives claimed as ATF4 pathway inhibitors. The patent documentation specifies that the trans-relationship between the 3-hydroxy and 4-aminomethyl substituents is essential for proper spatial orientation of functional groups in the final bioactive molecules, distinguishing it from the cis isomer (CAS 219985-15-6) which is not claimed or exemplified in this therapeutic context [1].
| Evidence Dimension | Stereochemical requirement for ATF4 inhibitor scaffold |
|---|---|
| Target Compound Data | trans configuration (3,4-disubstituted piperidine with defined relative stereochemistry) |
| Comparator Or Baseline | cis-1-Boc-4-aminomethyl-3-hydroxypiperidine (CAS 219985-15-6) – not claimed or exemplified for ATF4 inhibition |
| Quantified Difference | Qualitative exclusion of cis isomer from claimed ATF4 inhibitor chemical matter |
| Conditions | Patent-specified synthetic route to ATF4 pathway inhibitors; structure-activity relationship defined by trans-substituted piperidine core |
Why This Matters
This stereochemical requirement validates procurement of the trans isomer over the cis isomer for research programs targeting ATF4-mediated pathways, as structure-activity relationships derived from one diastereomer cannot be extrapolated to the other.
- [1] USPTO. Chemical Compounds Patent Application (Substituted Piperidine Derivatives as ATF4 Pathway Inhibitors). US Patent Application Publication No. 2020/0399266, Claims and Detailed Description, 2020. View Source
